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Compound of Interest

Compound Name:
2-Chloro-5-hydroxypyridine-3-

carbonitrile

Cat. No.: B1367269 Get Quote

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core

of numerous approved therapeutic agents. Their prevalence stems from their ability to engage

in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic

platforms. Within this class, 2-Chloro-5-hydroxypyridine-3-carbonitrile emerges as a highly

valuable and functionalized building block for the synthesis of complex molecular architectures.

Its trifunctional nature—possessing reactive chloro, hydroxyl, and cyano groups—provides

chemists with multiple, orthogonal handles for molecular elaboration, enabling the systematic

exploration of chemical space in drug discovery programs.

This guide provides a detailed exploration of 2-Chloro-5-hydroxypyridine-3-carbonitrile,

outlining its properties, core reactivity, and detailed protocols for its application in common, yet

powerful, synthetic transformations. The protocols are designed to be self-validating, with

explanations for key steps and expected outcomes, reflecting field-proven methodologies.

Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of any

successful and safe experimental design.

Table 1: Physicochemical Properties of 2-Chloro-5-hydroxypyridine-3-carbonitrile
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Property Value Source

CAS Number 74650-75-2 [1][2]

Molecular Formula C₆H₃ClN₂O [1][2]

Molecular Weight 154.55 g/mol [1][2]

Appearance Off-white to light yellow solid [3]

Melting Point >250 °C N/A

Solubility

Slightly soluble in water (4.2

g/L at 25°C). Soluble in polar

organic solvents like DMSO,

DMF, and methanol.

[1]

Table 2: GHS Hazard and Precautionary Statements

Category Information Source

Pictogram(s) Warning [4]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[4][5]

Precautionary Statements

P261: Avoid breathing

dust.P280: Wear protective

gloves/eye

protection.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[5][6]
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Note: Researchers must consult the full Safety Data Sheet (SDS) from their specific vendor

before handling this chemical.[5][7]

Core Reactivity and Synthetic Strategy
The utility of 2-Chloro-5-hydroxypyridine-3-carbonitrile lies in the distinct reactivity of its

three functional groups. The pyridine ring is electron-deficient, which makes the chlorine atom

at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the

most common and powerful transformation for this scaffold.

The hydroxyl group at C5 can be alkylated (e.g., Williamson ether synthesis), acylated, or used

to modulate the electronic properties of the ring. The nitrile group at C3 is a versatile handle

that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further

avenues for diversification.

The diagram below illustrates the primary site of reactivity for SNAr reactions, which is a

cornerstone of its application.

Caption: General SNAr reaction on the pyridine scaffold.

Experimental Protocol 1: Synthesis of 2-Amino-5-
hydroxypyridine-3-carbonitrile via Buchwald-
Hartwig Amination
This protocol details the conversion of the chloro-substituent to an amino group, a common

step in constructing pharmacologically active molecules. This C-N cross-coupling reaction is a

testament to the versatility of the starting material.

Materials & Reagents:

2-Chloro-5-hydroxypyridine-3-carbonitrile (1.0 eq)

Benzophenone imine (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Xantphos (0.04 eq)
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Cesium carbonate (Cs₂CO₃, 2.0 eq)

Anhydrous 1,4-Dioxane

Hydrochloric acid (2M aqueous solution)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-5-hydroxypyridine-3-
carbonitrile, cesium carbonate, palladium(II) acetate, and Xantphos.

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to

establish an inert atmosphere.

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by

benzophenone imine.

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction

progress by TLC or LC-MS until the starting material is consumed.

Cooling and Quenching: Cool the mixture to room temperature. Add 2M HCl and stir

vigorously for 1 hour to hydrolyze the imine intermediate.

Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate

solution until the pH is ~7-8.

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate.

Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure.

Purification: Purify the resulting crude solid by column chromatography on silica gel to yield

the final product, 2-Amino-5-hydroxypyridine-3-carbonitrile.

Experimental Protocol 2: Synthesis of a Biaryl Ether
via Suzuki-Miyaura Coupling
This protocol demonstrates the power of palladium-catalyzed cross-coupling to form a C-C

bond at the C2 position, a key transformation for creating biaryl structures often found in kinase

inhibitors and other targeted therapies.

Workflow Diagram:

1. Weigh Reagents
(Substrate, Boronic Acid, Pd Catalyst, Ligand, Base)

2. Assemble Schlenk Flask
(Inert Atmosphere: N₂/Ar)

3. Add Anhydrous Solvent
& Degas Mixture

4. Heat to Reaction Temp
(e.g., 90-110°C)

Monitor by TLC/LC-MS

5. Aqueous Work-up
(Quench, Extract, Wash)

6. Purify Product
(Column Chromatography)

7. Characterize
(NMR, MS, m.p.)

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

2-Chloro-5-hydroxypyridine-3-carbonitrile (1.0 eq)

4-Methoxyphenylboronic acid (1.5 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

Potassium carbonate (K₂CO₃, 3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Ethyl acetate
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Brine

Anhydrous magnesium sulfate

Step-by-Step Methodology:

Reagent Mixture: In a round-bottom flask, combine 2-Chloro-5-hydroxypyridine-3-
carbonitrile, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10

minutes.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours. The reaction should

turn dark. Monitor for completion using TLC or LC-MS.

Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate

and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter,

and remove the solvent in vacuo.

Purification: Purify the crude residue by flash column chromatography (e.g., using a

hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Characterization Data
Proper characterization is essential to confirm the identity and purity of synthesized

compounds.

Table 3: Representative Spectroscopic Data for 2-Chloro-5-hydroxypyridine[3]
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Technique Data

¹H NMR (CD₃OD, 300 MHz) δ 7.20-7.28 (m, 2H), 7.88 (m, 1H)

Mass Spec (CI/NH₃) m/z: 130, 132 (M+H)⁺; 147, 149 (M+NH₄)⁺

Melting Point 155 °C

Note: The ¹H NMR data from the source appears to be for the related compound 2-chloro-5-

hydroxypyridine, not the 3-carbonitrile derivative. Researchers should expect two distinct

singlets or doublets in the aromatic region for the title compound.

Troubleshooting Guide
Table 4: Common Experimental Issues and Solutions
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Problem Possible Cause(s) Recommended Solution(s)

Low or No Product Yield

Inactive catalyst; Insufficiently

inert atmosphere (oxygen

contamination); Poor quality

solvent/reagents; Incorrect

temperature.

Use a fresh batch of catalyst

and ligand. Ensure proper

degassing of solvents and

purging of the reaction vessel.

Use anhydrous solvents. Verify

thermometer calibration.

Incomplete Reaction

Insufficient reaction time or

temperature; Steric hindrance

from bulky substrates.

Extend the reaction time.

Incrementally increase the

temperature. Consider a more

active catalyst system (e.g., a

different ligand).

Complex Mixture of Products

Side reactions (e.g.,

homocoupling of boronic acid);

Decomposition of starting

material or product.

Lower the reaction

temperature. Use a different

base. Ensure slow and

controlled addition of reagents

if necessary.

Difficulty in Purification
Co-elution of product with

starting material or byproducts.

Optimize the solvent system

for column chromatography.

Consider recrystallization as

an alternative or additional

purification step.

Conclusion
2-Chloro-5-hydroxypyridine-3-carbonitrile is a powerful and versatile building block in

modern organic synthesis. Its defined points of reactivity allow for selective and high-yielding

transformations, particularly through palladium-catalyzed cross-coupling reactions. The

protocols and data presented herein provide a robust framework for researchers in drug

discovery and materials science to confidently employ this reagent in the creation of novel and

complex molecular entities. Adherence to rigorous experimental technique, including the

maintenance of inert conditions and thorough product characterization, is paramount to

achieving success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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